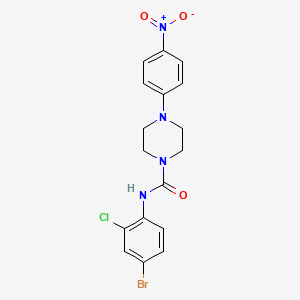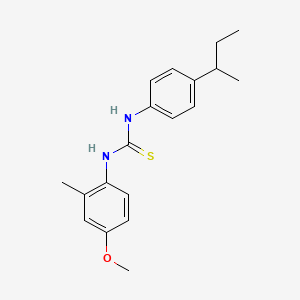
N-(4-sec-butylphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, commonly known as SBMT, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Wirkmechanismus
The mechanism of action of SBMT is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. SBMT has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. SBMT has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in cancer progression. Additionally, SBMT has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
SBMT has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. SBMT has also been found to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. Additionally, SBMT has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and antiviral effects.
Vorteile Und Einschränkungen Für Laborexperimente
SBMT has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using SBMT in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on SBMT. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its effectiveness in animal models and clinical trials. Another area of interest is its potential as an anti-inflammatory and antiviral agent. Additional studies are needed to determine its effectiveness against other viruses and in other inflammatory conditions. Finally, further research is needed to fully understand the mechanism of action of SBMT and to identify potential targets for drug development.
Wissenschaftliche Forschungsanwendungen
SBMT has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. SBMT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, SBMT has been found to have antiviral effects against the influenza virus by inhibiting the replication of the virus.
Eigenschaften
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(4-methoxy-2-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-5-13(2)15-6-8-16(9-7-15)20-19(23)21-18-11-10-17(22-4)12-14(18)3/h6-13H,5H2,1-4H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBOGNWRCZWBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



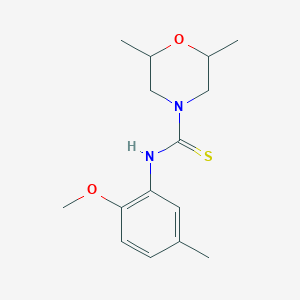
![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B4127730.png)
![2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4127732.png)
![2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B4127737.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(2-furylmethyl)thiourea](/img/structure/B4127752.png)
![methyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4127756.png)
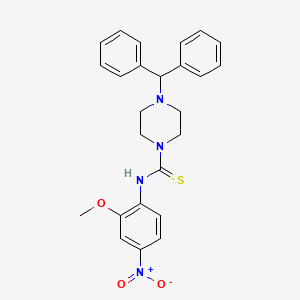
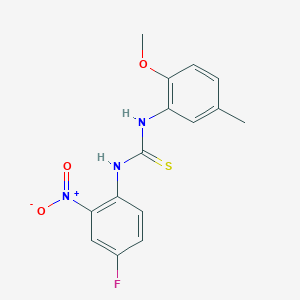
![ethyl 5-benzyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4127781.png)
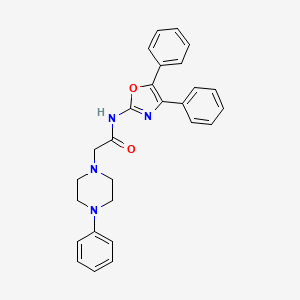
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4127798.png)
![N-[({4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4127815.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiourea](/img/structure/B4127816.png)
